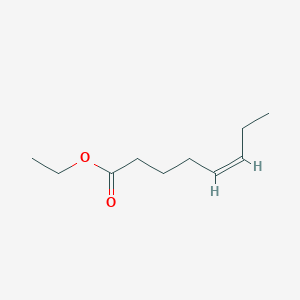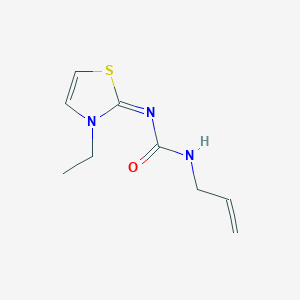
Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI): is a synthetic organic compound that belongs to the class of thiazoline derivatives. This compound is characterized by the presence of a urea moiety linked to a thiazoline ring, which is further substituted with an allyl group and an ethyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI) typically involves the reaction of appropriate thiazoline precursors with urea derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction. The temperature and pressure conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazoline ring to thiazolidine derivatives.
Substitution: The allyl and ethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI) is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for the development of new therapeutic agents.
Medicine: In the field of medicine, Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI) is investigated for its potential use in drug development. Its ability to interact with biological targets and pathways makes it a promising lead compound for the design of new drugs.
Industry: Industrially, this compound is used in the production of specialty chemicals, agrochemicals, and materials. Its unique properties make it suitable for various applications, including as a precursor for the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- Urea, 1-allyl-3-(3-methyl-4-thiazolin-2-ylidene)-(8CI)
- Urea, 1-allyl-3-(3-propyl-4-thiazolin-2-ylidene)-(8CI)
- Urea, 1-allyl-3-(3-phenyl-4-thiazolin-2-ylidene)-(8CI)
Comparison: Compared to similar compounds, Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI) is unique due to the presence of the ethyl group on the thiazoline ring. This structural difference can influence its chemical reactivity, biological activity, and physical properties. For example, the ethyl group may enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes.
Propiedades
Fórmula molecular |
C9H13N3OS |
|---|---|
Peso molecular |
211.29 g/mol |
Nombre IUPAC |
(1E)-1-(3-ethyl-1,3-thiazol-2-ylidene)-3-prop-2-enylurea |
InChI |
InChI=1S/C9H13N3OS/c1-3-5-10-8(13)11-9-12(4-2)6-7-14-9/h3,6-7H,1,4-5H2,2H3,(H,10,13)/b11-9+ |
Clave InChI |
XDPNQAKHOJPXQW-PKNBQFBNSA-N |
SMILES isomérico |
CCN\1C=CS/C1=N/C(=O)NCC=C |
SMILES canónico |
CCN1C=CSC1=NC(=O)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


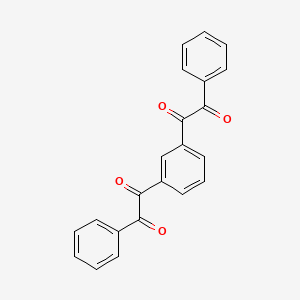
![3(2H)-Furanone, 5-acetyl-2-[(2-furanylmethyl)thio]dihydro-2,5-dimethyl-](/img/structure/B13792056.png)

![Ethanone, 1-[2-(4-ethoxyphenyl)-4-methyl-5-thiazolyl]-](/img/structure/B13792061.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)-](/img/structure/B13792064.png)
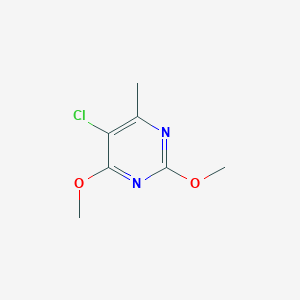

![1-[4-(Chloromethyl)cyclohexyl]-4-pentylbenzene](/img/structure/B13792085.png)
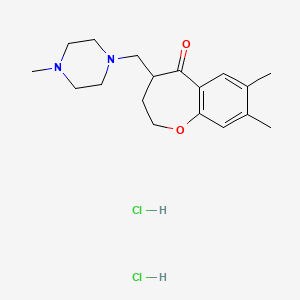
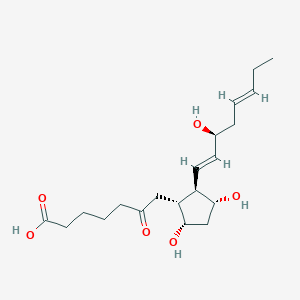
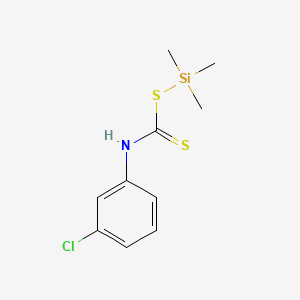
![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-](/img/structure/B13792108.png)
![2,2'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B13792132.png)
